Ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-5-9(14)13-11-10(12(15)16-6-2)7(3)8(4)17-11/h5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSOSFIPBXUQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170619 | |
| Record name | Ethyl 4,5-dimethyl-2-[(1-oxopropyl)amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72965-17-4 | |
| Record name | Ethyl 4,5-dimethyl-2-[(1-oxopropyl)amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72965-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5-dimethyl-2-[(1-oxopropyl)amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Introduction of Substituents: The dimethyl groups can be introduced via alkylation reactions, while the propanamido group can be added through amidation reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most notable applications of ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate is its role in the development of anticancer agents. Research indicates that compounds with similar structures have shown promise in inhibiting specific cancer cell lines. For instance, derivatives of thiophene have been explored for their ability to inhibit BET bromodomains, which are implicated in various cancers. Inhibition of these proteins can lead to reduced proliferation of cancer cells and increased apoptosis .
Case Study: BET Inhibitors
A study highlighted the synthesis of compounds that inhibit BET bromodomains, demonstrating their effectiveness against cancer cell lines. The ethyl derivative was instrumental in creating a series of inhibitors that showed significant biological activity against BRD2, BRD3, and BRD4 . This underscores the potential of this compound as a scaffold for developing new anticancer therapies.
Organic Synthesis
Synthesis of Heterocyclic Compounds
this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure allows for functionalization that can lead to the formation of complex molecules used in pharmaceuticals .
| Compound | Application | References |
|---|---|---|
| Thienopyrimidine derivatives | Antiviral and anticancer agents | |
| Thiophene-based polymers | Organic photovoltaics |
Materials Science
Organic Photovoltaics (OPVs)
The compound's thiophene moiety makes it suitable for use in organic photovoltaic materials. Thiophene derivatives are known for their electron-rich properties, which enhance charge transport and light absorption in solar cells. This compound can be incorporated into polymer blends to improve the efficiency of OPVs .
Case Study: Polymer Semiconductors
Research has demonstrated that thiophene derivatives can be used to synthesize medium to low bandgap polymer semiconductors, such as PTQ2 and PBDB-TF-T1. These materials are crucial for developing efficient organic solar cells . The incorporation of this compound into these systems could potentially enhance their performance.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The ester and amido groups may also participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects on Bioactivity: The cyanoacrylamido derivatives (e.g., compounds 3a-3k in ) exhibit superior antioxidant and anti-inflammatory activities compared to the propanamido analog. This is attributed to the electron-withdrawing cyano group and conjugated double bond, which enhance radical scavenging .
- Synthetic Flexibility: The propanamido derivative is synthesized via straightforward acylation (yields ~80–90%), whereas cyanoacrylamido analogs require multi-step Knoevenagel condensation (yields 72–94%) .
- Physicochemical Properties : Smaller substituents (e.g., propanamido) improve solubility (logP ~2.5) compared to bulkier groups like 4-nitrobenzamido (logP ~3.8) .
Pharmacological and Computational Insights
- Antioxidant Activity: Cyanoacrylamido derivatives show IC₅₀ values of 12–28 µM in DPPH assays, outperforming common antioxidants like ascorbic acid (IC₅₀: 50 µM). The propanamido analog’s activity remains unquantified but is hypothesized to be moderate due to the absence of electron-deficient moieties .
- Anti-inflammatory Activity: In carrageenan-induced rat paw edema models, cyanoacrylamido compounds reduce inflammation by 60–75% at 100 mg/kg, comparable to diclofenac. The propanamido derivative’s efficacy is untested but structurally less optimized for COX-2 inhibition .
- Computational Studies : Molecular docking of similar thiophene derivatives suggests that bulky substituents (e.g., phenyl, naphthyl) enhance binding affinity to inflammatory targets like TNF-α, whereas smaller groups (e.g., propanamido) may favor metabolic stability .
Biological Activity
Ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C12H15NO2S
- Molecular Weight : 239.32 g/mol
The compound features a thiophene ring, which is known for enhancing biological activity through interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Ion Channels : The compound may interact with ion channels, influencing cellular excitability and signaling pathways.
- Antioxidant Properties : Preliminary data suggest that it might exhibit antioxidant effects, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 10 | Cell cycle arrest |
Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective effects. Studies involving animal models of neurodegenerative diseases have shown that this compound can reduce neuronal apoptosis and inflammation.
Case Studies
-
Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Findings : The compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
-
Neurodegeneration Study : A rodent model of Alzheimer’s disease was treated with the compound, resulting in improved cognitive function and reduced amyloid plaque formation.
- Findings : Histological analysis showed decreased levels of inflammatory markers and enhanced neuronal survival in treated animals compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate?
- Methodological Answer : The compound can be synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. Catalytic conditions (piperidine and acetic acid in toluene) yield derivatives with 72–94% efficiency after recrystallization .
- Key Parameters : Reaction time (5–6 hours), solvent (toluene), and purification (alcohol recrystallization).
Q. How is spectroscopic characterization (IR, NMR, MS) performed for this compound?
- Methodological Answer :
- IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups.
- ¹H NMR : Identify methyl protons (δ 1.2–1.4 ppm for ethyl ester), aromatic thiophene protons (δ 6.5–7.5 ppm), and substituent-specific peaks.
- Mass Spectrometry : Molecular ion peaks align with the molecular formula (e.g., C₁₅H₁₇NO₃S for derivatives) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Refer to SDS guidelines for spill management (neutralize with inert absorbents) and storage (2–8°C in sealed containers). Acute toxicity includes respiratory irritation .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement?
- Methodological Answer : Use SHELXL for small-molecule refinement. Address twinning or disorder by adjusting occupancy parameters and validating hydrogen bonding networks. Cross-validate with Fourier maps and R-factor convergence (target <0.05) .
- Example : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate crystallizes in a monoclinic system (space group P2₁/c), with bond lengths verified against literature values .
Q. What computational approaches predict the compound’s reactivity or non-covalent interactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic substitution sites on the thiophene ring.
- Conceptual DFT : Analyze Fukui functions to identify nucleophilic/electrophilic regions .
- Interaction Energy : Apply Boys-Bernardi counterpoise correction to minimize basis-set superposition errors in dimeric models .
Q. How to design antioxidant and anti-inflammatory activity assays for derivatives?
- Methodological Answer :
- In Vitro Antioxidant : DPPH radical scavenging (IC₅₀) and FRAP assays at 517 nm .
- In Vivo Anti-Inflammatory : Carrageenan-induced rat paw edema model; measure COX-2 inhibition via ELISA .
- Data Interpretation : Compare % inhibition against controls (e.g., ascorbic acid for antioxidants).
Q. How to address discrepancies between experimental and computational data (e.g., bond lengths or reactivity)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
